molecular formula C12H22N2O B1465395 trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone CAS No. 412291-07-7

trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone

Cat. No.: B1465395
CAS No.: 412291-07-7
M. Wt: 210.32 g/mol
InChI Key: DHXCXYZXKDFBBK-UHFFFAOYSA-N
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Description

trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone is a chemical compound with the CAS Number 412291-07-7 and a molecular formula of C12H22N2O, corresponding to a formula weight of 210.3 g/mol . Its structure features a trans-configured 4-aminocyclohexyl ring linked to a piperidine moiety via a methanone group, which is of significant interest in medicinal chemistry and drug discovery research as a versatile synthetic building block . The "trans" stereochemistry and the amine functional group make it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmacologically active compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can order this compound in various quantities, with typical purity specifications of 95% or higher . Key Specifications: - CAS Number: 412291-07-7 - Molecular Formula: C12H22N2O - Formula Weight: 210.3 g/mol - MDL Number: MFCD31557886 [br>- SMILES: N[C@@H]1CC C@H C(=O)N1CCCCC1

Properties

IUPAC Name

(4-aminocyclohexyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h10-11H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXCXYZXKDFBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Hydrogenation for Enhanced Trans Selectivity

  • Step 1: Reduction of the nitro group to an amino group at 40-50°C under low hydrogen pressure (0.1-0.6 bar) in the presence of palladium on carbon (Pd/C) catalyst in a protic solvent such as water or ethanol. This step yields 4-aminophenyl acetic acid without saturating the phenyl ring.

  • Step 2: Subsequent hydrogenation of the aromatic ring at 50-60°C and 1-4 bar hydrogen pressure with Pd/C catalyst, converting 4-aminophenyl acetic acid to 4-amino-cyclohexyl acetic acid.

This two-step approach increases the trans isomer ratio from approximately 19% to 60-70%, improving the selectivity significantly compared to one-step hydrogenation methods that use Raney-Nickel catalysts at very high temperatures and pressures (130°C, 150-172 bar).

Catalyst and Conditions

  • Catalyst: Palladium on carbon (Pd/C) is preferred over Raney-Nickel due to safety, ease of handling, and milder reaction conditions.
  • Solvent: Protic solvents such as water, methanol, ethanol, or their mixtures are used, with water being preferred for environmental and safety reasons.
  • Pressure: Low to moderate hydrogen pressures (0.1-4 bar) are sufficient.
  • Temperature: Controlled between 40-60°C depending on the step.

Esterification and Salt Formation

After hydrogenation, the 4-amino-cyclohexyl acetic acid is converted into its ethyl ester hydrochloride salt to facilitate purification and isolation.

Esterification Procedure

  • The acid is refluxed in ethanol saturated with hydrochloric acid (HCl) for 1-3 hours.
  • The reaction is conducted in ethanolic medium with an excess of HCl (10-30 mol%, preferably 20 mol%) without requiring anhydrous conditions; water content up to 15% by volume is tolerated.
  • After reflux, the solvent is removed under vacuum distillation.

Crystallization and Purification

  • Acetonitrile is added to the residue after solvent removal.
  • The mixture is distilled under vacuum, and the distillate is cooled to between -5°C and 0°C.
  • Crystals of trans 4-amino-cyclohexyl acetic acid ethyl ester hydrochloride precipitate and are washed with cold acetonitrile.
  • The solid is dried under mild conditions (up to 60°C) to constant weight.

This method yields a high purity trans isomer with good recovery (approximately 40% yield reported) and melting point 173-176°C.

Advantages of the Described Method

Aspect Traditional Raney-Ni Method Pd/C Two-Step Hydrogenation Method
Catalyst Pyrophoric Raney-Nickel Palladium on carbon (Pd/C)
Temperature High (up to 130°C) Mild (40-60°C)
Pressure Very high (up to 172 bar) Moderate (0.1-4 bar)
Solvent Aqueous or anhydrous with flammable ether Protic solvents (water, ethanol), no ether
Safety Hazardous, requires special equipment Safer, easier to handle
Trans isomer selectivity ~81% trans but difficult isolation 60-70% trans with improved isolation
Purification Difficult, requires ether precipitation Easier, crystallization from acetonitrile
Environmental impact High (corrosive HCl gas, flammable ether) Lower (no ether, tolerates water content)

Detailed Reaction Scheme Summary

Step Reaction Description Conditions Outcome
1 Hydrogenation of 4-nitrophenyl acetic acid to 4-aminophenyl acetic acid 40-50°C, 0.1-0.6 bar H2, Pd/C, protic solvent Nitro group reduced, phenyl ring intact
2 Hydrogenation of 4-aminophenyl acetic acid to 4-amino-cyclohexyl acetic acid 50-60°C, 1-4 bar H2, Pd/C, protic solvent Aromatic ring saturation, trans/cis mixture (60-70% trans)
3 Esterification with ethanol and HCl to form ethyl ester HCl salt Reflux 1-3 h, ethanol + 10-30 mol% HCl Formation of ethyl ester hydrochloride salt
4 Purification by vacuum distillation and crystallization Distillation under vacuum, cooling to -5 to 0°C, acetonitrile wash Isolation of pure trans isomer crystals

Research Findings and Industrial Relevance

  • The two-step hydrogenation approach with Pd/C catalyst is safer and more economical than traditional Raney-Nickel catalyzed methods.
  • The process avoids the use of highly flammable and corrosive solvents such as ether and anhydrous HCl gas.
  • The method allows for industrial scale-up due to mild reaction conditions and straightforward purification.
  • The trans isomer purity is enhanced by selective crystallization from acetonitrile, enabling pharmaceutical-grade material production.
  • The overall yield of the final trans 4-amino-cyclohexyl acetic acid ethyl ester hydrochloride is approximately 40%, which is acceptable for industrial processes considering the purity and safety improvements.

This comprehensive preparation method for trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone and related derivatives represents a significant advancement in producing optically pure trans isomers under mild and safe conditions, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine and cyclohexylamine moieties enable nucleophilic reactivity. Key observations:

Table 1: Nucleophilic Substitution Parameters

Reaction TypeConditionsYieldSource
N-AlkylationPd/C, H₂ (1–4 bar), 40–60°C60–70%
Salt FormationHCl/ethanol reflux (1–3 hrs)>90%
AcylationTHF, nBuLi, −78°C to RT54–70%
  • The 4-aminocyclohexyl group undergoes selective alkylation under hydrogenation conditions, favoring trans-isomer formation (60–70% conversion) .

  • Hydrochloride salt formation occurs via reflux with ethanolic HCl, achieving high crystallinity after acetonitrile washing .

Hydrogenation and Isomerization

Hydrogenation protocols critically influence stereochemical outcomes:

Key Findings :

  • Stepwise hydrogenation of nitro precursors (e.g., 4-nitrophenyl acetic acid) at 40–60°C with Pd/C achieves 4-aminocyclohexyl intermediates .

  • Temperature modulates trans/cis ratios :

    • 40–50°C: 50:50 trans/cis

    • 55–58°C: 60–70% trans isomer

  • Overpressures >4 bar reduce selectivity due to competitive ring saturation .

Metabolic Reactions via Cytochrome P450

The 4-aminopiperidine component undergoes CYP3A4-mediated N-dealkylation:

Mechanistic Insights :

  • The 4-amino group forms a hydrogen bond with Ser¹¹⁹ in CYP3A4’s B–C loop, positioning the α-carbon 3–4 Å from the heme iron for oxidation .

  • Radical stability at the α-carbon determines reaction rates (DFT-calculated C–H bond dissociation energy: ~96–106 kcal/mol) .

Table 2: Metabolic Parameters

ParameterValueSource
Major Metabolic EnzymeCYP3A4
Primary PathwayN-Dealkylation
Inhibitor SensitivityKetoconazole (IC₅₀ < 1 μM)

Stability and Purification

  • Recrystallization : Acetonitrile yields >95% pure hydrochloride crystals after cooling to −5–0°C .

  • Chromatography : Silica gel columns with pentane:MTBE (2:1) resolve regioisomers .

Scientific Research Applications

Pharmacological Applications

1.1. Modulation of Neurotransmitter Receptors

One of the primary applications of trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone is its role as a modulator of neurotransmitter receptors, particularly dopamine (D) and serotonin (5-HT) receptors. Research has shown that compounds with similar structures can act as dual modulators for these receptors, which are crucial in treating various psychiatric disorders such as schizophrenia, depression, and anxiety .

Table 1: Pharmacological Properties of Piperidine Derivatives

Compound NameTarget ReceptorsAffinityTherapeutic Use
This compoundD2, 5-HT2AHighSchizophrenia, Depression
SB269652D2ModerateCNS Disorders
EticloprideD2HighSchizophrenia

1.2. Treatment of Central Nervous System Disorders

The compound has been investigated for its potential in treating central nervous system (CNS) disorders due to its ability to modulate receptor activity effectively. For instance, studies indicate that compounds similar to this compound can exhibit high affinity for dopamine receptors, making them suitable candidates for developing treatments for conditions like schizophrenia and bipolar disorder .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is critical for optimizing its pharmacological properties. The compound can be synthesized through a multi-step process involving the alkylation of cyclohexyl derivatives followed by reductive amination techniques. These synthetic pathways allow for modifications that enhance receptor affinity and selectivity .

Case Study: Synthesis Optimization

A study demonstrated that modifying the piperidine ring structure could significantly alter the compound's binding affinity to dopamine receptors. By utilizing various substituents on the piperidine nitrogen, researchers were able to enhance the selectivity for D2 receptors over other subtypes, indicating a promising direction for future drug development .

Clinical Implications

The clinical implications of this compound are profound, particularly in the realm of psychiatric medicine. Its dual modulation of serotonin and dopamine receptors suggests potential efficacy in treating complex psychiatric disorders characterized by both positive and negative symptoms.

3.1. Potential for Drug Development

Given its pharmacological profile, this compound could serve as a lead compound in developing new medications targeting psychotic disorders. The ability to act on multiple receptor types may provide a therapeutic advantage over existing treatments that primarily focus on either dopamine or serotonin systems alone .

Mechanism of Action

The mechanism of action of trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses and physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Binding Affinity

A structurally related compound, 2-[trans-(4-aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine, demonstrated superior binding affinity for Staphylococcus aureus virulence factors ClfA and ClfB, with binding energies of -10.37 kcal/mol (ClfA) and -11.11 kcal/mol (ClfB). This outperformed the standard allantodapsone (-9.25 kcal/mol for ClfA), highlighting the importance of the trans-4-aminocyclohexyl group in enhancing ligand-receptor interactions .

Compound Target Protein Binding Energy (kcal/mol) Reference
trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone Not specified Data pending
2-[trans-(4-Aminocyclohexyl)amino]-...purine ClfA/ClfB -10.37 / -11.11
Allantodapsone (standard) ClfA/ClfB -9.25 / -9.09

Crystallographic and Conformational Analysis

The piperidin-1-yl-methanone scaffold is amenable to crystallographic studies. For example, 1,10-phenantroline-4,7-dichloro-2,9-diylbis(piperidin-1-yl-methanone) crystallizes in a monoclinic system (space group C2/c) with unit cell dimensions a = 36.3267 Å, b = 6.8415 Å, and c = 22.1880 Å. Such data, often refined using SHELX software , underscore the structural rigidity of methanone derivatives, which may correlate with metabolic stability .

Biological Activity

trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various neurotransmitter receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₈N₂O
  • Molecular Weight : 194.28 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those associated with the central nervous system. The compound acts as a ligand, modulating receptor activity and influencing various signaling pathways. This modulation can lead to changes in cellular responses, which are critical for its therapeutic effects.

1. Neurotransmitter Receptor Interaction

Research indicates that this compound interacts with several neurotransmitter receptors, potentially including:

  • Dopamine Receptors : Involved in mood regulation and cognition.
  • Serotonin Receptors : Associated with mood and anxiety disorders.
  • Nicotinic Acetylcholine Receptors : Linked to cognitive functions and neuroprotection.

These interactions suggest that the compound may have applications in treating psychiatric conditions such as schizophrenia and depression due to its ability to influence neurotransmitter systems.

Case Studies

Several studies have investigated the biological effects of piperidine derivatives:

  • Study on Anticancer Activity : A related piperidine compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating potential for further exploration in cancer therapeutics .
  • Neuropharmacological Evaluation : A study assessing the effects of piperidine derivatives on neurotransmitter systems showed that these compounds could enhance dopaminergic and serotonergic activity, suggesting their use in treating mood disorders .

Data Summary

Biological Activity Details References
Neurotransmitter InteractionModulates dopamine and serotonin receptors
Anticancer ActivityInhibits tumor growth in cell lines
Potential UseTreatment for schizophrenia and depression

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone, and how is reaction optimization achieved?

  • Methodological Answer : The compound is typically synthesized via condensation of 4-aminocyclohexanol derivatives with piperidinyl carbonyl precursors. Key steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.
  • Stereochemical control : Trans configuration is ensured by optimizing reaction temperature (e.g., 0–5°C for kinetic control) and solvent polarity (e.g., DMF or THF) .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC and confirmed by LC-MS .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify amine proton environments (δ 1.2–1.8 ppm for cyclohexyl protons) and carbonyl signals (δ 170–175 ppm). 1H^1H-1H^1H COSY and NOESY confirm stereochemistry and spatial proximity of substituents .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving hydrogen bonding networks (e.g., N–H···O interactions) and verifying the trans configuration. Data collection at 100 K minimizes thermal motion artifacts .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 239.18) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered atoms or low occupancy) be resolved during structure refinement?

  • Methodological Answer :

  • Disorder modeling : Use SHELXL’s PART instruction to split disordered atoms (e.g., cyclohexyl ring conformers) into multiple sites, refining occupancy factors with constraints (e.g., SUMF) .
  • Twinned data : Apply HKLF 5 in SHELXL for twin refinement, leveraging the BASF parameter to scale twin fractions. Validate using R1/Rint_{\text{int}} convergence (<5% discrepancy) .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen geometry using Mogul’s bond-length/bond-angle databases .

Q. What computational strategies predict the compound’s conformational flexibility and its impact on biological activity?

  • Methodological Answer :

  • Ring puckering analysis : Apply Cremer-Pople parameters to quantify cyclohexyl and piperidine ring distortions. Use DFT (B3LYP/6-31G*) to calculate energy barriers for chair-to-twist-boat transitions .
  • Molecular docking : Employ AutoDock Vina to simulate interactions with targets (e.g., GPCRs). Prioritize conformers with RMSD <1.5 Å from crystallographic data .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the trans configuration under physiological conditions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-aminocyclohexyl moiety in target binding?

  • Methodological Answer :

  • Analog synthesis : Replace the cyclohexyl group with adamantane or pyrrolidine derivatives to assess steric/electronic effects. Monitor bioactivity via IC50_{50} assays (e.g., enzyme inhibition) .
  • Pharmacophore mapping : Use Schrödinger’s Phase to align active analogs, identifying critical hydrogen bond donors (amine group) and hydrophobic regions (cyclohexyl ring) .
  • Mutagenesis studies : Engineer target proteins (e.g., substituting Asp189 in trypsin-like proteases) to probe residue-specific interactions with the amine group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone
Reactant of Route 2
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trans-(4-Aminocyclohexyl)-piperidin-1-yl-methanone

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